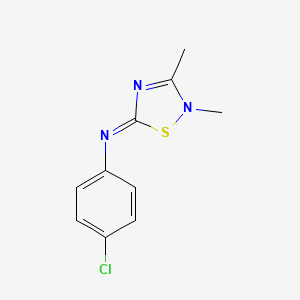
(5Z)-N-(4-Chlorophenyl)-2,3-dimethyl-1,2,4-thiadiazol-5(2H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline typically involves the reaction of 4-chloroaniline with a thiadiazole precursor. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Time: Reaction times can vary from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Purification steps: Such as recrystallization or chromatography to obtain a pure product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: May yield amines or alcohols.
Substitution: May yield halogenated derivatives.
Scientific Research Applications
4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of agrochemicals or dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)benzamide
- 4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)phenylamine
Uniqueness
4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline is unique due to its specific substitution pattern on the thiadiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
89476-27-7 |
|---|---|
Molecular Formula |
C10H10ClN3S |
Molecular Weight |
239.73 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2,3-dimethyl-1,2,4-thiadiazol-5-imine |
InChI |
InChI=1S/C10H10ClN3S/c1-7-12-10(15-14(7)2)13-9-5-3-8(11)4-6-9/h3-6H,1-2H3 |
InChI Key |
SQNMTPGQJQWCBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=C(C=C2)Cl)SN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate](/img/structure/B12935640.png)
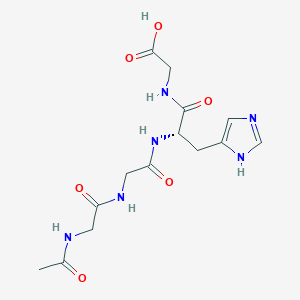
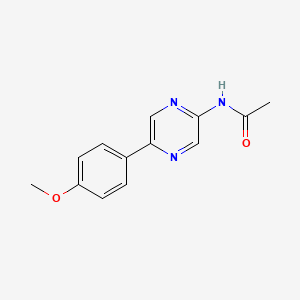


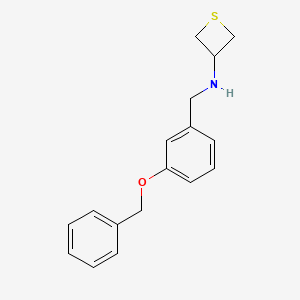
![N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12935702.png)

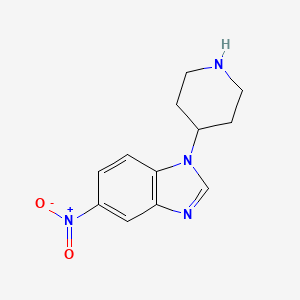
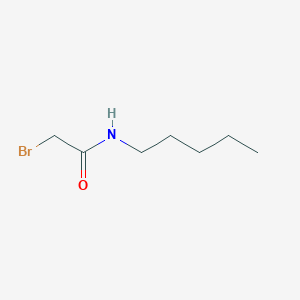
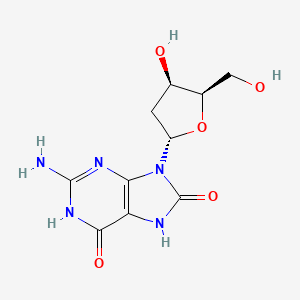

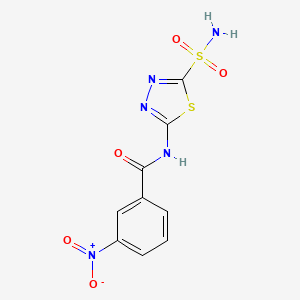
![4-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B12935738.png)
